[(2E)-2-{(2E)-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Description
[(2E)-2-{(2E)-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a benzyloxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-15-9-5-8-14(18(15)28-12-13-6-3-2-4-7-13)11-21-23-20-22-19(26)16(29-20)10-17(24)25/h2-9,11,16H,10,12H2,1H3,(H,24,25)(H,22,23,26)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCWLKYONXVCG-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NN=C3NC(=O)C(S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-{(2E)-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-(benzyloxy)-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Thiazolidinone: The hydrazone intermediate is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.
Acetylation: The final step involves the acetylation of the thiazolidinone derivative to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-{(2E)-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
[(2E)-2-{(2E)-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2E)-2-{(2E)-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2E)-2-{(2E)-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
- [(2E)-2-acetyl-3-[(5E)-5-(2-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-propenoyl}amino)acetic acid
Uniqueness
[(2E)-2-{(2E)-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is unique due to its specific combination of functional groups and its potential biological activities. The presence of the benzyloxy and methoxy groups, along with the thiazolidinone ring, contributes to its distinct chemical properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
